molecular formula C15H16N2OS B4451404 3-(benzylthio)-N-3-pyridinylpropanamide

3-(benzylthio)-N-3-pyridinylpropanamide

Cat. No.: B4451404
M. Wt: 272.4 g/mol
InChI Key: IQVIBSUVXWBMEX-UHFFFAOYSA-N
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Description

3-(Benzylthio)-N-3-pyridinylpropanamide is a sulfur-containing organic compound featuring a benzylthio group (–S–CH₂C₆H₅) attached to a propanamide backbone, with a pyridinyl substituent at the terminal amide nitrogen. The benzylthio moiety is critical for modulating bioactivity, as substitutions on the phenyl ring influence potency and selectivity.

Properties

IUPAC Name

3-benzylsulfanyl-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15(17-14-7-4-9-16-11-14)8-10-19-12-13-5-2-1-3-6-13/h1-7,9,11H,8,10,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVIBSUVXWBMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Role of Benzylthio Substituents in Antifungal Activity

Evidence from benzenesulfonamide derivatives highlights the importance of the benzylthio group. For example:

  • Compound 34 (R₁ = Ph) : Exhibited optimal antifungal activity due to the unsubstituted benzylthio group, achieving the lowest MIC (minimum inhibitory concentration) values .
  • Compound 36 (R₁ = 3-CF₃Ph) : Introduction of a 3-trifluoromethyl group on the benzylthio ring maintained strong activity, likely due to enhanced electron-withdrawing effects and lipophilicity .
  • Compound 40 (R₁ = 4-ClPh) : A 4-chloro substituent preserved potency, whereas bulkier groups (e.g., 4-CF₃ or 4-CH₃) increased MIC values, indicating steric hindrance negatively impacts activity .

Table 1: Antifungal Activity of Benzylthio-Substituted Benzenesulfonamides

Compound Substituent (R₁) Key Observation
34 Ph (unsubstituted) Best activity (low MIC)
36 3-CF₃Ph High activity (electron-withdrawing effect)
40 4-ClPh Moderate activity (balanced steric/electronic profile)
35 4-CF₃Ph Reduced activity (steric hindrance)
39 4-CH₃Ph Reduced activity (steric hindrance)

Comparison with Non-Benzylthio Analogs

  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide: This compound replaces the benzylthio group with a triazolopyridine-thioether and incorporates a benzothiazole moiety.

Structural-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Substituents like –CF₃ or –Cl at positions 3 or 4 of the benzylthio ring enhance activity by increasing electrophilicity or stabilizing charge interactions .
  • Steric Effects : Bulky groups (e.g., –CF₃ or –CH₃) at position 4 reduce activity, likely by obstructing target binding .
  • Sulfur Linkage : The thioether group in 3-(benzylthio)-N-3-pyridinylpropanamide offers greater conformational flexibility and redox activity compared to ether or alkyl chains in other analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(benzylthio)-N-3-pyridinylpropanamide
Reactant of Route 2
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3-(benzylthio)-N-3-pyridinylpropanamide

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